molecular formula C23H23N2O+ B1225841 N,N'-Tetramethyl-rosamine

N,N'-Tetramethyl-rosamine

Cat. No. B1225841
M. Wt: 343.4 g/mol
InChI Key: NGSXFKKYKWBNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylrosamine is an iminium ion that is the 6-dimethylamino derivative of N,N-dimethyl-9-phenyl-3H-xanthen-3-iminium. Used in the form of its chloride salt as a red-orange fluorescent dye.

Scientific Research Applications

Synthesis and Characterization

N,N'-Tetramethyl-rosamine and similar compounds like rhodamines and rosamines are fundamental in molecular imaging experiments. A general method for synthesizing these compounds, including tetramethylrhodamine and rhodamine B, was developed, providing insights into fluorophore efficiency based on different substitution patterns. This is vital for future designs and applications of rosamines in scientific research (Arámbula et al., 2021).

Fluorescent Sensing and Detection

N,N'-Tetramethyl-rosamine derivatives have been utilized as fluorescent sensors. For instance, a novel rosamine-based sensor with high selectivity toward Ag(+) in ethanol solutions was developed, showcasing the potential of rosamine derivatives in metal ion detection and recognition (Li & Gao, 2016). Moreover, rosamine derivatives are employed in detecting biogenic amines, indicating their utility in various chemical sensing applications (Monteiro-Silva et al., 2021).

Glutathione Level Sensing

A combinatorial approach was used to develop a fluorescent rosamine library, from which a selective member was discovered for in vivo glutathione level sensing in live cells. This showcases the application of rosamine compounds in monitoring and studying cellular functions and health (Ahn et al., 2007).

Influence on Photophysical Properties

The synthesis of rosamine derivatives and their analogues, and how factors like solvent and charge influence their photophysical properties, have been extensively studied. These investigations provide a deeper understanding of the chemical properties of rosamine compounds and their potential use in various sensing applications (Leite et al., 2019).

properties

Product Name

N,N'-Tetramethyl-rosamine

Molecular Formula

C23H23N2O+

Molecular Weight

343.4 g/mol

IUPAC Name

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C23H23N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15H,1-4H3/q+1

InChI Key

NGSXFKKYKWBNPO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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